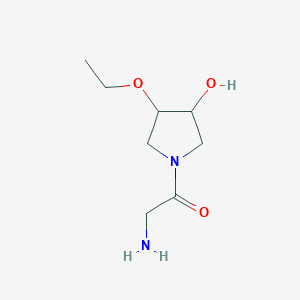

2-Amino-1-(3-ethoxy-4-hydroxypyrrolidin-1-yl)ethan-1-one

Vue d'ensemble

Description

“2-Amino-1-(3-ethoxy-4-hydroxypyrrolidin-1-yl)ethan-1-one” is a chemical compound with various applications in scientific research. It is offered by several suppliers for use in pharmaceutical testing .

Synthesis Analysis

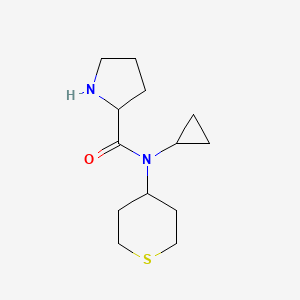

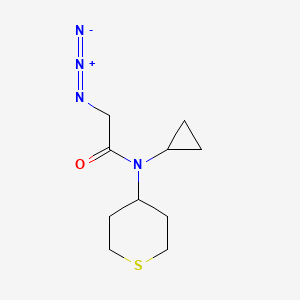

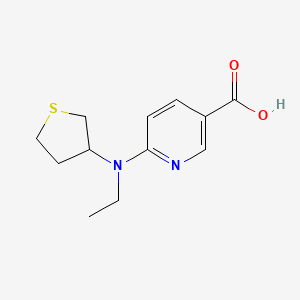

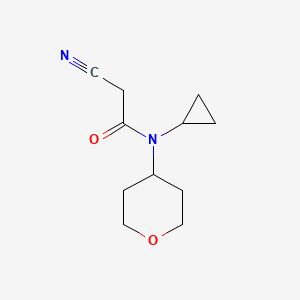

The synthesis of compounds like “2-Amino-1-(3-ethoxy-4-hydroxypyrrolidin-1-yl)ethan-1-one” often involves the use of the pyrrolidine ring, a nitrogen heterocycle widely used by medicinal chemists . The synthesis can involve ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis

The pyrrolidine ring, a key component of this compound, is a five-membered ring with one nitrogen atom . This structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional (3D) coverage due to the non-planarity of the ring .Applications De Recherche Scientifique

Rearrangement and Toxicity Evaluation

Rearrangement of Beta-amino Alcohols : A study by Métro, Duthion, Gomez Pardo, and Cossy (2010) focuses on the rearrangement of beta-amino alcohols via aziridinium intermediates, highlighting the synthetic versatility of beta-amino alcohols and their potential in creating various amine configurations, which might be relevant for compounds with similar structures (Métro et al., 2010).

Toxicity of Aminoxyl Radicals : Sosnovsky (1992) critically reviewed the toxicity of aminoxyl radicals, concluding their general low toxicity and non-mutagenicity. This indicates the potential safety of related compounds in biological applications (Sosnovsky, 1992).

Synthetic Applications and Biological Activities

Synthesis and Properties of DNA Mimics : Efimov and Chakhmakhcheva (2006) reviewed the synthesis and properties of hydroxyproline-based DNA mimics, demonstrating the utility of such structures in nucleic acid diagnostics and antisense experiments, suggesting the potential for compounds with hydroxyproline structures in genetic research (Efimov & Chakhmakhcheva, 2006).

Antimicrobial Potential of Chitosan : Raafat and Sahl (2009) surveyed the literature on chitosan's antimicrobial potential. The study's focus on the chemical structure's influence on biological activity may offer insights into how modifications, like those in the query compound, can enhance biological efficacy (Raafat & Sahl, 2009).

Environmental and Biological Degradation

Biodegradation of ETBE : Thornton et al. (2020) reviewed the biodegradation and fate of ethyl tert-butyl ether (ETBE) in soil and groundwater, providing insights into microbial degradation pathways that might be applicable to similar compounds (Thornton et al., 2020).

Bioactive Peptides Production : Czelej et al. (2022) highlighted the production methods and antioxidant activity of protein hydrolysates derived from various sources. The enzymatic hydrolysis process described could be relevant for the modification or degradation of related compounds to assess their biological activities (Czelej et al., 2022).

Propriétés

IUPAC Name |

2-amino-1-(3-ethoxy-4-hydroxypyrrolidin-1-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O3/c1-2-13-7-5-10(4-6(7)11)8(12)3-9/h6-7,11H,2-5,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPPLRCRZTSZFDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1CN(CC1O)C(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

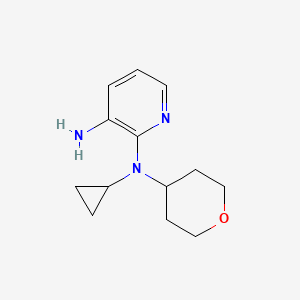

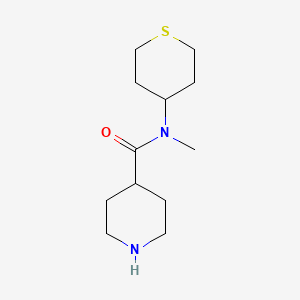

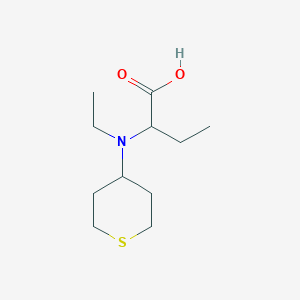

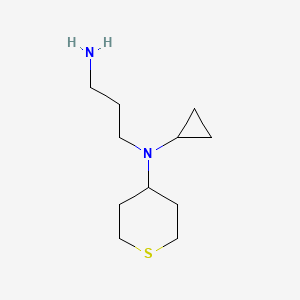

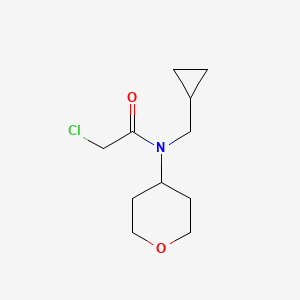

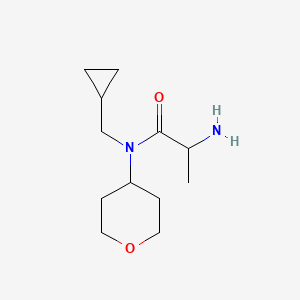

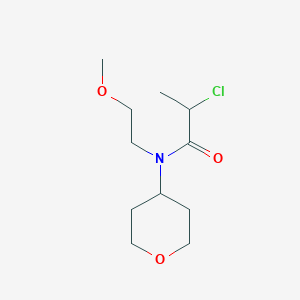

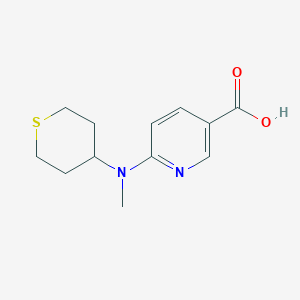

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.